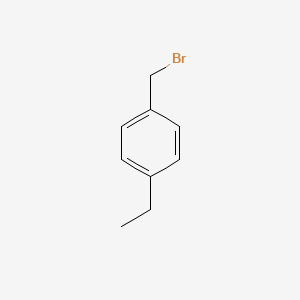

1-(Bromomethyl)-4-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPFEKHXPADAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481563 | |

| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57825-30-6 | |

| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of 1-(Bromomethyl)-4-ethylbenzene in Modern Synthesis

An In-depth Technical Guide to 1-(Bromomethyl)-4-ethylbenzene: Properties, Synthesis, and Applications

This compound is a substituted toluene derivative that serves as a highly versatile reagent and building block in organic chemistry. Its utility is anchored in its bifunctional nature: a stable aromatic core functionalized with an ethyl group, and a highly reactive benzylic bromide. This latter feature makes it an exceptional electrophile for introducing the 4-ethylbenzyl moiety into a wide array of molecular scaffolds. For researchers, particularly in the fields of medicinal chemistry and materials science, this compound is a key intermediate for synthesizing complex target molecules. Its structure allows for precise modification and elaboration, making it an invaluable tool in the design and development of novel compounds. This guide provides a comprehensive technical overview for scientists and drug development professionals, detailing the compound's core properties, structural characteristics, synthesis, reactivity, and applications, with a strong emphasis on the practical causality behind experimental choices.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. This compound is also commonly known by its synonym, 4-ethylbenzyl bromide.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 57825-30-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁Br | [1][3][4] |

| Molecular Weight | 199.09 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Melting Point | 14.5 - 15.2 °C | [5][6] |

| Boiling Point | 230.1 ± 9.0 °C at 760 mmHg | [3] |

| Density | ~1.31 g/cm³ | [3][5] |

| InChIKey | YYPPFEKHXPADAV-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CCC1=CC=C(C=C1)CBr | [1] |

Molecular Structure and Spectroscopic Profile

The reactivity and function of this compound are direct consequences of its molecular architecture. The structure consists of a benzene ring para-substituted with an ethyl group and a bromomethyl group. The key feature is the benzylic C-Br bond, which is inherently weaker and more polarized than an aliphatic C-Br bond, predisposing it to nucleophilic attack.

Caption: 2D structure of this compound.

Spectroscopic Analysis

While experimental spectra should always be used for confirmation, the structure predicts a distinct spectroscopic fingerprint:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which appear as two doublets (an AA'BB' system) in the range of δ 7.2-7.5 ppm. The benzylic methylene protons (-CH₂Br) will produce a sharp singlet around δ 4.5 ppm. The ethyl group will present as a quartet around δ 2.7 ppm (-CH₂) and a triplet around δ 1.2 ppm (-CH₃).

-

¹³C NMR: The spectrum will display six signals for the aromatic carbons, one for the benzylic carbon (around 33 ppm), and two for the ethyl group carbons.

-

Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chains (~2850-3000 cm⁻¹), C=C stretching from the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (~600-700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The most prominent fragment peak will correspond to the loss of the bromine radical to form the highly stable 4-ethylbenzyl cation (m/z = 119). Further fragmentation can occur via the loss of a methyl radical from the ethyl group.[7]

Synthesis and Purification Protocol

The most reliable and common method for synthesizing this compound is through the free-radical bromination of 4-ethyltoluene at the benzylic position. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN), is the preferred industrial and laboratory-scale method.

Causality in Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine (Br₂) to maintain a low, constant concentration of Br₂ in the reaction mixture. This is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

-

AIBN or Benzoyl Peroxide: These compounds act as radical initiators. Upon gentle heating, they decompose to form free radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the benzylic position of 4-ethyltoluene.

-

Solvent (e.g., CCl₄, Cyclohexane): An inert, non-polar solvent is required to dissolve the reactants without participating in the radical reaction.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from standard Wohl-Ziegler bromination procedures, such as those described for similar substrates.[8]

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyltoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Solvent Addition: Add a sufficient volume of a dry, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane to dissolve the reactants.

-

Initiation: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated with a heat lamp if necessary.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting 4-ethyltoluene is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

-

Combine the filtrates and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the high reactivity of its benzylic C-Br bond. The bromide ion is an excellent leaving group, and the resulting primary benzylic carbocation is stabilized by resonance with the aromatic ring. Consequently, it readily participates in nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.

Caption: Reactivity of this compound with various nucleophiles.

This reactivity makes it an ideal substrate for:

-

Alkylation of Heteroatoms: It efficiently alkylates oxygen (in alcohols and carboxylates), nitrogen (in amines), and sulfur (in thiols) nucleophiles to form ethers, esters, amines, and thioethers, respectively.

-

Carbon-Carbon Bond Formation: It reacts with carbon nucleophiles such as cyanides, enolates, and organometallic reagents to form new C-C bonds, extending the carbon skeleton.

-

Synthesis of Phosphonium Salts: Its reaction with triphenylphosphine yields a phosphonium salt, which is a precursor to the corresponding Wittig reagent used in olefination reactions.

Applications in Research and Drug Development

This compound is a key intermediate, valued for its ability to introduce the 4-ethylbenzyl group into target molecules. This moiety is found in various biologically active compounds.

-

Scaffold for Pharmaceutical Agents: The 4-ethylphenyl group can serve as a hydrophobic binding element that interacts with specific pockets in enzymes or receptors. The reactive bromomethyl handle allows for the covalent attachment of this group to a core pharmacophore. While direct examples in approved drugs are niche, its use as a building block in discovery pipelines is widespread.[9] For instance, related bromomethylated aromatics are used as linkers for bioactive molecules or as precursors for complex heterocyclic systems.[10]

-

Probing Structure-Activity Relationships (SAR): In drug development, chemists often synthesize a series of analogs to probe SAR. This compound allows for the easy substitution of, for example, a simple benzyl group with a 4-ethylbenzyl group, enabling researchers to study how the ethyl substituent affects binding affinity, selectivity, and metabolic stability.

-

Materials Science: It can be used to functionalize polymers and surfaces, introducing the ethylphenyl group to modify material properties such as thermal stability or solubility.[9]

The introduction of a bromine atom into a potential drug candidate can also directly influence its pharmacological profile, potentially increasing therapeutic activity or modifying its metabolism.[11]

Safety, Handling, and Storage

As a highly reactive alkylating agent, this compound must be handled with appropriate caution. It is classified as a corrosive substance that can cause severe skin burns and eye damage, and it may also cause respiratory irritation.[1][2]

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]

-

Ventilation: All handling of this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Handling: Avoid all contact with skin and eyes. Use compatible laboratory equipment (e.g., glass, PTFE). Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[2][5][6]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable intermediate for chemists in academic and industrial research. By understanding its physicochemical properties, mastering its handling, and leveraging its reactivity, researchers can effectively utilize this compound to build complex molecules that drive innovation in drug discovery, agrochemicals, and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:57825-30-6. [Link]

-

Gesher. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. [Link]

-

PubChemLite. This compound (C9H11Br). [Link]

-

NIST. Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5). [Link]

-

Bartleby. Answered: The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. [Link]

-

NIST. Benzene, 1-(bromomethyl)-4-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

Pharmaceuticals. Introducing bromine to the molecular structure as a strategy for drug design. MDPI. [Link]

Sources

- 1. This compound | C9H11Br | CID 12231560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 57825-30-6 [sigmaaldrich.com]

- 3. This compound | CAS#:57825-30-6 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 57825-30-6 [m.chemicalbook.com]

- 6. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 7. Answered: The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. 100 - MS-IU-9451 Spectrum 1 80 - 40 20 - 25 50 75 100… | bartleby [bartleby.com]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

1-(Bromomethyl)-4-ethylbenzene synthesis pathways from ethylbenzene

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-ethylbenzene from Ethylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a critical intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the free-radical bromination of ethylbenzene at the benzylic position, a reaction prized for its regioselectivity. This document delves into the underlying mechanistic principles, compares common brominating agents, provides detailed experimental protocols, and discusses process optimization and safety considerations. It is intended for researchers, chemists, and process development professionals seeking both theoretical understanding and practical, field-proven insights into this important transformation.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-ethylbenzyl bromide, is a versatile bifunctional molecule.[1][2] Its structure, featuring a reactive benzylic bromide and a modifiable ethyl group on an aromatic core, makes it a valuable building block in organic synthesis.[3][4] The benzylic bromide serves as an excellent electrophile for nucleophilic substitution reactions and is a common precursor for Grignard reagents and organometallic compounds. These properties are leveraged in the synthesis of complex pharmaceutical agents, agrochemicals, and materials science components.[3][4]

Accurate and efficient synthesis of this intermediate is therefore paramount. The most direct and industrially relevant approach begins with the readily available starting material, ethylbenzene.

Foundational Principles: The Chemistry of Benzylic Bromination

The synthesis of this compound from ethylbenzene hinges on the selective substitution of a hydrogen atom on the carbon directly attached to the benzene ring—the benzylic position.[5][6] This high degree of regioselectivity is governed by the principles of free-radical chemistry.

The Rationale for Benzylic Selectivity

Side-chain halogenation of alkylbenzenes occurs preferentially at the benzylic position because the homolytic cleavage of a benzylic C-H bond results in a resonance-stabilized benzylic radical.[5][7][8] This radical intermediate is significantly more stable than other possible carbon radicals (e.g., a primary radical at the terminal methyl position) because the unpaired electron can be delocalized into the π-system of the aromatic ring.[8][9]

This inherent stability lowers the activation energy for benzylic hydrogen abstraction, making it the kinetically and thermodynamically favored pathway under radical conditions.[9][10]

The Free-Radical Chain Mechanism

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[11][12]

-

Initiation: The reaction is triggered by the formation of a small number of bromine radicals (Br•). This is typically achieved by the homolytic cleavage of a bromine source using energy from UV light, heat, or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][11]

-

Propagation: This is a two-step cycle that forms the product and regenerates the radical chain carrier.

-

A bromine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene, forming hydrogen bromide (HBr) and the resonance-stabilized 4-ethylbenzyl radical.[7]

-

The 4-ethylbenzyl radical reacts with a molecule of the bromine source (e.g., Br₂ or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain.[11]

-

-

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.

References

- 1. This compound | C9H11Br | CID 12231560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Video: Reactions at the Benzylic Position: Halogenation [jove.com]

- 6. youtube.com [youtube.com]

- 7. Question What is the product of the reaction between ethylbenzene and bro.. [askfilo.com]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Spectroscopic Analysis of 1-(Bromomethyl)-4-ethylbenzene: A Technical Guide for Researchers

Introduction

The structural foundation of our analysis is the 1,4-disubstituted benzene ring, which imparts distinct and predictable patterns in its spectroscopic signatures. The presence of an ethyl group and a bromomethyl group at the para positions introduces further characteristic features that will be elucidated in the following sections.

Caption: Molecular structure of 1-(Bromomethyl)-4-ethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, and ethyl protons. The para-substitution pattern of the benzene ring leads to a simplified aromatic region, often appearing as two doublets.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Aromatic (Ha) |

| ~7.15 | d | 2H | Aromatic (Hb) |

| ~4.50 | s | 2H | -CH₂Br (Hc) |

| ~2.65 | q | 2H | -CH₂CH₃ (Hd) |

| ~1.25 | t | 3H | -CH₂CH₃ (He) |

Interpretation:

-

Aromatic Protons (Ha, Hb): The aromatic protons are expected to appear in the range of 7.15-7.30 ppm. Due to the para-substitution, the protons on the benzene ring are split into two sets of chemically equivalent protons. The protons ortho to the electron-withdrawing bromomethyl group (Ha) will be slightly downfield compared to the protons ortho to the electron-donating ethyl group (Hb). They will appear as a pair of doublets due to coupling with each other.

-

Benzylic Protons (Hc): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring, and are expected to resonate around 4.50 ppm as a singlet.[1]

-

Ethyl Protons (Hd, He): The ethyl group will exhibit a classic quartet-triplet pattern. The methylene protons (Hd) adjacent to the aromatic ring will appear as a quartet around 2.65 ppm due to coupling with the methyl protons. The methyl protons (He) will appear as a triplet around 1.25 ppm due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons, in addition to the signals for the ethyl and bromomethyl carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Aromatic (quaternary, C-CH₂CH₃) |

| ~137 | Aromatic (quaternary, C-CH₂Br) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~34 | -CH₂Br |

| ~28 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Interpretation:

-

Aromatic Carbons: The two quaternary carbons of the benzene ring, one attached to the ethyl group and the other to the bromomethyl group, will appear at the downfield end of the aromatic region, around 143 and 137 ppm, respectively. The protonated aromatic carbons will give two distinct signals around 129 and 128 ppm.

-

Benzylic Carbon: The carbon of the bromomethyl group is expected to be in the range of 34 ppm due to the strong deshielding effect of the bromine atom.

-

Ethyl Carbons: The methylene carbon of the ethyl group will resonate around 28 ppm, while the methyl carbon will be the most upfield signal at approximately 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the alkyl and bromomethyl substituents.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Medium | Aromatic C=C stretch |

| 1460 | Medium | CH₂ bend |

| 1380 | Medium | CH₃ bend |

| 1210 | Strong | C-Br stretch |

| 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹ and for the aliphatic protons of the ethyl and bromomethyl groups just below 3000 cm⁻¹.[2]

-

Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by two distinct absorption bands around 1610 and 1510 cm⁻¹.

-

C-H Bending: The bending vibrations for the CH₂ and CH₃ groups of the ethyl substituent will be observed around 1460 and 1380 cm⁻¹, respectively. A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

-

C-Br Stretching: A strong absorption band around 1210 cm⁻¹ is expected for the C-Br stretching vibration of the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 198/200 | Moderate | [M]⁺ (Molecular ion) |

| 119 | High | [M - Br]⁺ |

| 105 | Base Peak | [C₈H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 198 and 200, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Loss of Bromine: The most significant fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond, leading to the formation of a stable benzylic carbocation.[3] This will result in a prominent peak at m/z 119 ([M - Br]⁺).

-

Formation of the Tropylium Ion: The benzylic cation at m/z 119 can lose a molecule of ethylene to form the highly stable tropylium ion at m/z 91. Alternatively, the base peak is often observed at m/z 105, corresponding to the 4-ethylbenzyl cation.

-

Other Fragments: Further fragmentation of the aromatic ring can lead to smaller ions, such as the phenyl cation at m/z 77.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Scan a mass range of approximately m/z 40-250 to detect the molecular ion and the expected fragment ions.

Conclusion

This technical guide provides a detailed and authoritative overview of the expected spectroscopic data for this compound. By leveraging a combination of theoretical principles and comparative analysis of structurally related compounds, we have presented a comprehensive set of predicted ¹H NMR, ¹³C NMR, IR, and MS data. The interpretations provided for each spectroscopic technique are grounded in established scientific literature and offer a robust framework for the structural verification of this important synthetic building block. The experimental protocols outlined will enable researchers to acquire high-quality data for their own samples, facilitating confident and accurate characterization.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

-

PubChem. This compound. [Link]

-

NIST. Mass spectrum of Benzene, 1-(bromomethyl)-4-methyl-. [Link]

-

Organic Spectroscopy International. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-(Bromomethyl)-4-ethylbenzene

This guide provides an in-depth exploration of the key physical properties of 1-(Bromomethyl)-4-ethylbenzene, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for accurate determination. We will delve into the causality behind experimental choices, ensuring a robust and self-validating understanding of these crucial parameters.

Introduction to this compound

This compound (CAS No. 57825-30-6) is a substituted aromatic compound with the molecular formula C₉H₁₁Br.[1] Its structure, featuring an ethyl group and a bromomethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. An accurate understanding of its physical properties, such as melting and boiling points, is paramount for its proper handling, purification, reaction engineering, and safety.

This guide will provide both the established physical constants for this compound and detailed, authoritative protocols for their experimental verification.

Physical Properties Summary

| Property | Value | Source(s) |

| Melting Point | 14.5-15.2 °C | [2][3] |

| Boiling Point | 230.1 ± 9.0 °C at 760 mmHg | |

| 84 °C (at reduced pressure) | [2][3] | |

| Molecular Weight | 199.09 g/mol | [1] |

Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point of this compound is in the range of 14.5-15.2 °C.[2][3] This low melting point indicates that the compound may exist as a solid or a liquid at or near standard room temperature, making careful observation during determination critical.

The Rationale Behind the Capillary Method

The capillary method is the standard technique for melting point determination as recognized by most pharmacopeias.[4] Its prevalence is due to its high accuracy, requirement for only a small amount of sample, and the ability to observe the melting process directly. The principle lies in heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[4] A narrow melting range (typically 0.5-1.0 °C) is a strong indicator of high purity.[5]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for the precise determination of the melting point of this compound using a standard melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is crystalline and dry. If the ambient temperature is above its melting point, the sample should be cooled to induce crystallization.

-

Place a small amount of the solidified sample onto a clean, dry watch glass.

-

Gently press the open end of a capillary tube (sealed at one end) into the sample, forcing a small amount of the solid into the tube.[6]

-

Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end. The final packed sample height should be 2-3 mm for optimal results.[3][6]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Preliminary Determination (Rapid Scan):

-

Set the apparatus to a rapid heating rate (e.g., 4-5 °C per minute).[3]

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

-

Accurate Determination (Slow Scan):

-

Allow the apparatus to cool to at least 15 °C below the estimated melting point.

-

Insert a new, freshly prepared capillary tube with the sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute.[3] This slow rate is crucial as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Observe the sample closely through the magnified viewfinder.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the initial melting point).[6]

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a transparent liquid (the final melting point).[6]

-

The recorded melting point should be expressed as a range from the initial to the final temperature.

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7][8] For this compound, there are two significantly different reported boiling points: 230.1 ± 9.0 °C and 84 °C.[2][3] This discrepancy is a classic example of a boiling point reported at atmospheric pressure versus one determined under reduced pressure.

The Influence of Pressure on Boiling Point

Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.[2][10] The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) through convection currents, ensuring a stable and consistent temperature rise for the sample.[11]

Step-by-Step Methodology:

-

Apparatus Setup:

-

Secure a Thiele tube to a retort stand using a clamp.

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Attach a small test tube (fusion tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid sample.[8]

-

-

Heating and Observation:

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[10]

-

Gently heat the side arm of the Thiele tube with a micro-burner, using a back-and-forth motion to ensure even heating.[10]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure.[10]

-

Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.

-

It is crucial to record the barometric pressure at the time of the experiment for the most accurate and reproducible results.[12]

-

Workflow for Thiele Tube Boiling Point Determination

Caption: Workflow for Thiele Tube Boiling Point Determination.

Safety Considerations

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][13] It may also cause respiratory irritation.[1] Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. This guide has provided both the established values for these properties and detailed, validated protocols for their experimental verification. By understanding the principles behind these methods and the influence of variables such as pressure, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

-

This compound | CAS#:57825-30-6 | Chemsrc . (n.d.). Retrieved January 5, 2026, from [Link]

-

Thiele tube - Wikipedia . (n.d.). Retrieved January 5, 2026, from [Link]

-

Melting point determination - SSERC . (n.d.). Retrieved January 5, 2026, from [Link]

-

Melting point determination . (n.d.). Retrieved January 5, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts . (2022, May 5). Retrieved January 5, 2026, from [Link]

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate . (n.d.). Retrieved January 5, 2026, from [Link]

-

Melting Point Determination - thinkSRS.com . (n.d.). Retrieved January 5, 2026, from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts . (2020, August 25). Retrieved January 5, 2026, from [Link]

- Determination of Melting points and Boiling points - Learning Space. (n.d.).

-

This compound | C9H11Br | CID 12231560 - PubChem . (n.d.). Retrieved January 5, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS . (n.d.). Retrieved January 5, 2026, from [Link]

-

BOILING POINT DETERMINATION . (n.d.). Retrieved January 5, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds: Chemistry Guide - Vedantu . (n.d.). Retrieved January 5, 2026, from [Link]

- Determination of Melting points and Boiling points - Learning Space. (n.d.).

-

Determination of Boiling Point of Organic Compounds: Chemistry Guide - Vedantu . (n.d.). Retrieved January 5, 2026, from [Link]

-

BOILING POINT DETERMINATION . (n.d.). Retrieved January 5, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks . (2023, July 25). Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C9H11Br | CID 12231560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. thinksrs.com [thinksrs.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. This compound | 57825-30-6 [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-4-ethylbenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-4-ethylbenzene (CAS No: 57825-30-6, Molecular Formula: C₉H₁₁Br) is a versatile benzylic halide that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a reactive bromomethyl group and a hydrophobic ethyl-substituted phenyl ring, makes it an important intermediate in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its preparation and a representative alkylation reaction are presented to provide actionable insights for laboratory practice.

Chemical Identity and Properties

This compound is a substituted toluene derivative with a molecular weight of 199.09 g/mol .[1] It is also commonly known as 4-ethylbenzyl bromide. A summary of its key identifiers and physicochemical properties is provided in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57825-30-6 | [1] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-ethylbenzyl bromide | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 230.1±9.0 °C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 4-ethyltoluene. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition. The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Caption: Synthesis of this compound via free-radical bromination.

Detailed Experimental Protocol: Synthesis from 4-Ethyltoluene

This protocol details the laboratory-scale synthesis of this compound from 4-ethyltoluene using N-bromosuccinimide (NBS) and 2,2'-azobis(2-methylpropionitrile) (AIBN) as the radical initiator.

Materials:

-

4-Ethyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or a more environmentally benign solvent such as acetonitrile.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethyltoluene (1.0 eq) in carbon tetrachloride (or an alternative solvent).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to light yellow oil.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide leaving group. This allows for the facile introduction of the 4-ethylbenzyl moiety into various molecular scaffolds.

Caption: General reactivity of this compound in alkylation reactions.

Williamson Ether Synthesis: A Representative Application

A classic and highly valuable application of this compound is in the Williamson ether synthesis, where it reacts with an alkoxide or phenoxide to form an ether.[2][3][4][5] This reaction is particularly useful in drug development for linking different molecular fragments and modifying the pharmacokinetic properties of a lead compound.

Detailed Experimental Protocol: Williamson Ether Synthesis with Phenol

This protocol provides a general procedure for the synthesis of a 4-ethylbenzyl phenyl ether via the reaction of this compound with phenol.

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Acetone or N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Electrophile: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Work-up:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: After filtering the drying agent, the solvent is removed by rotary evaporation. The crude product can be purified by column chromatography on silica gel to afford the desired ether.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The 4-ethylbenzyl group can be found in the structure of several pharmaceuticals, where it often contributes to the molecule's binding affinity to its target protein by engaging in hydrophobic interactions.

A notable example of a drug whose synthesis involves intermediates structurally related to this compound is Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[6][7][8][9][10] While the exact commercial synthesis of Etoricoxib may vary, laboratory syntheses often employ benzyl halide intermediates to construct the core structure of the molecule. The principles of nucleophilic substitution using reagents like this compound are fundamental to the assembly of such complex therapeutic agents.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): two doublets in the range of δ 7.1-7.4 ppm. - Benzylic protons (-CH₂Br): a singlet around δ 4.5 ppm. - Ethyl group protons (-CH₂CH₃): a quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm. |

| ¹³C NMR | - Aromatic carbons: multiple signals between δ 128-145 ppm. - Benzylic carbon (-CH₂Br): a signal around δ 33 ppm. - Ethyl group carbons (-CH₂CH₃): signals around δ 28 ppm and δ 15 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-3000 cm⁻¹. - C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹. - C-Br stretching: ~600-700 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 198/200 (due to bromine isotopes). - A prominent peak at m/z 119 corresponding to the loss of Br (the 4-ethylbenzyl cation). |

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists and materials scientists. The ability to readily introduce the 4-ethylbenzyl group into a variety of molecular frameworks ensures its continued relevance in the pursuit of novel therapeutics and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

RSC Publishing. (2015). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. [Link]

-

The Royal Society of Chemistry. (2012). Supporting information. [Link]

-

PubChem. 1-Bromo-4-ethylbenzene. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

-

NIST. Benzene, 1-bromo-4-(1-methylethyl)-. [Link]

-

Gole, B. Supporting Information for High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis. [Link]

-

Organic Syntheses. Procedure. [Link]

- Google Patents. (2015). US9024030B2 - Process for the synthesis of etoricoxib.

-

McCallum, J. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

NIST. Benzene, 1-bromo-4-ethyl-. [Link]

- Google Patents. (2015). WO2015036550A1 - Process for making etoricoxib.

-

European Patent Office. (2013). EP 2802564 B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB. [Link]

-

European Patent Office. (2012). EP 2649049 B1 - PROCESS TO PRODUCE ETORICOXIB. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C9H11Br | CID 12231560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 8. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 1-(Bromomethyl)-4-ethylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-4-ethylbenzene is a versatile reagent in organic synthesis, prized for the nuanced reactivity of its benzylic bromide. This guide provides a comprehensive analysis of the factors governing its behavior in nucleophilic substitution and elimination reactions. We will explore the electronic and steric influences of the para-ethyl group, the delicate balance between SN1 and SN2 pathways, and the conditions that favor elimination. This document is intended to serve as a detailed resource, offering both theoretical understanding and practical, field-proven protocols to enable researchers to harness the full synthetic potential of this compound.

Introduction: The Privileged Reactivity of Benzylic Halides

Benzylic halides, such as this compound, occupy a unique position in the landscape of organic reactivity. The proximity of the halogen-bearing carbon to an aromatic ring confers upon them the ability to undergo nucleophilic substitution reactions with remarkable facility. This enhanced reactivity stems from the capacity of the benzene ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions through resonance.[1][2]

This compound, as a primary benzylic halide, can readily participate in both SN1 and SN2 reaction mechanisms, with the operative pathway being highly dependent on the specific reaction conditions.[1] Understanding the interplay of factors such as the nucleophile, solvent, and temperature is paramount to controlling the outcome of reactions involving this substrate.

The Influence of the para-Ethyl Substituent

The ethyl group at the para position of this compound exerts a significant influence on the reactivity of the benzylic bromide through a combination of electronic and steric effects.

Electronic Effects

Alkyl groups, such as the ethyl group, are generally considered to be electron-donating through an inductive effect.[3] This electron-donating nature enriches the electron density of the benzene ring, which in turn influences the stability of reaction intermediates and transition states.

In the context of an SN1 reaction , the electron-donating ethyl group helps to stabilize the incipient benzylic carbocation formed upon departure of the bromide leaving group. This stabilization occurs through hyperconjugation and inductive effects, which delocalize the positive charge and lower the activation energy for carbocation formation.[4]

For an SN2 reaction , the electronic effect is more subtle. While the transition state of an SN2 reaction does not involve a full carbocation, it does have a partial positive charge on the benzylic carbon. The electron-donating ethyl group can still offer a degree of stabilization to this transition state, contributing to the overall high reactivity of benzylic halides in SN2 processes.[5]

Steric Effects

Steric hindrance plays a crucial role in determining the feasibility of an SN2 reaction, which requires a backside attack by the nucleophile.[2] In the case of this compound, the ethyl group is positioned at the para position, remote from the reaction center. Consequently, it does not impose any significant steric hindrance to the approach of a nucleophile to the benzylic carbon. This lack of steric impediment ensures that the SN2 pathway remains a viable and often favorable reaction channel.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The dual reactivity of this compound in both SN1 and SN2 reactions allows for a high degree of synthetic flexibility. The choice of reaction conditions is the primary determinant of the predominant mechanism.[6]

The SN2 Pathway: Bimolecular Nucleophilic Substitution

The SN2 mechanism is favored by the use of strong, typically anionic, nucleophiles in polar aprotic solvents.[6] These conditions enhance the nucleophilicity of the attacking species and disfavor the formation of a carbocation intermediate.

Key Conditions Favoring SN2:

-

Strong Nucleophiles: Anions such as cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻) are potent nucleophiles that readily engage in backside attack.[7]

-

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby preserving its reactivity.[6]

-

Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Higher concentrations of the nucleophile will favor the bimolecular pathway.

The SN1 Pathway: Unimolecular Nucleophilic Substitution

The SN1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation.[2] This pathway is favored under conditions that promote the ionization of the carbon-bromine bond.

Key Conditions Favoring SN1:

-

Weak Nucleophiles: Neutral nucleophiles such as water, alcohols, and carboxylic acids are generally weak and will favor the SN1 pathway.[6]

-

Polar Protic Solvents: Solvents like water, ethanol, and acetic acid are effective at solvating both the departing bromide anion and the resulting carbocation, thereby stabilizing the key intermediate of the SN1 reaction.[6]

-

Low Nucleophile Concentration: Since the rate-determining step of an SN1 reaction is the unimolecular ionization of the substrate, the concentration of the nucleophile does not affect the reaction rate.

The following diagram illustrates the mechanistic choice available to this compound.

Caption: Mechanistic dichotomy in the nucleophilic substitution of this compound.

Elimination Reactions: A Competing Pathway

Under certain conditions, particularly with strong, sterically hindered bases, elimination reactions can compete with nucleophilic substitution to form 4-vinyltoluene.[8] The most common elimination mechanism for primary halides is the E2 (bimolecular elimination) pathway.

Key Conditions Favoring E2 Elimination:

-

Strong, Bulky Bases: Sterically hindered bases such as potassium tert-butoxide (t-BuOK) are poor nucleophiles but excellent bases for abstracting a proton from the benzylic position.[9]

-

High Temperatures: Elimination reactions are generally favored over substitution at higher temperatures.[8]

-

Non-polar Solvents: Less polar solvents can favor elimination, as they do not stabilize the charged intermediates of substitution reactions as effectively.

The competition between substitution and elimination is a critical consideration in the synthetic application of this compound.

Caption: Competing substitution and elimination pathways for this compound.

Experimental Protocols

The following protocols are provided as representative examples for conducting nucleophilic substitution and elimination reactions with this compound.

Protocol for SN2 Reaction: Synthesis of 4-Ethylbenzyl Cyanide

This protocol outlines a typical SN2 reaction using a strong nucleophile.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for E2 Reaction: Synthesis of 4-Vinyltoluene

This protocol describes a typical E2 elimination using a strong, sterically hindered base.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol, anhydrous

-

Pentane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous tert-butanol dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with pentane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by rotary evaporation at low temperature to avoid polymerization of the product.

-

Purify the crude 4-vinyltoluene by vacuum distillation.

Data Summary

The following table summarizes the expected outcomes for reactions of this compound under various conditions.

| Reaction Type | Nucleophile/Base | Solvent | Predominant Mechanism | Major Product |

| Substitution | NaCN | DMF | SN2 | 4-Ethylbenzyl cyanide |

| Substitution | CH₃OH | CH₃OH | SN1 | 1-(Ethoxymethyl)-4-ethylbenzene |

| Elimination | KOC(CH₃)₃ | (CH₃)₃COH | E2 | 4-Vinyltoluene |

Applications in Synthesis

The reactivity of this compound makes it a valuable building block in organic synthesis. It is a precursor for a wide range of functional groups and can be used in the synthesis of pharmaceuticals, agrochemicals, and materials.[10] For instance, the corresponding Grignard reagent can be formed, and it can participate in various cross-coupling reactions.[11]

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily centered around the benzylic bromide. Its ability to undergo both SN1 and SN2 reactions, as well as E2 elimination, allows for its use in a wide array of synthetic transformations. A thorough understanding of the electronic and steric effects of the para-ethyl group, coupled with careful control of reaction conditions, is essential for researchers to effectively utilize this compound in their synthetic endeavors. This guide has provided a detailed overview of these principles and offered practical protocols to facilitate the successful application of this compound in the laboratory.

References

- Vertex AI Search. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved January 5, 2026.

-

Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved January 5, 2026, from [Link]

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved January 5, 2026, from [Link]

-

OChemTutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. Retrieved January 5, 2026, from [Link]

-

University of Calgary. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved January 5, 2026, from [Link]

-

PubMed. (n.d.). Electronic effects of ring substituents on triplet benzylic biradicals. Retrieved January 5, 2026, from [Link]

-

University of Calgary. (2022, August 28). Elimination Reactions. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved January 5, 2026, from [Link]

-

Dr. B. C. Roy College of Pharmacy and Allied Health Sciences. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved January 5, 2026, from [Link]

-

University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

University of Illinois Springfield. (n.d.). Unit 4: Free Energy Relationships. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025, August 6). Solvolysis of para-Substituted Cumyl Chlorides. Brown and Okamoto's Electrophilic Substituent Constants Revisited Using Continuum Solvent Models. Retrieved January 5, 2026, from [Link]

-

Queen's University. (n.d.). Linear Free Energy Relationships. Retrieved January 5, 2026, from [Link]

-

College of St. Benedict & St. John's University. (n.d.). Determination of Mechanism in Chemistry. Retrieved January 5, 2026, from [Link]

-

Chem-Impex. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Br). Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. Retrieved January 5, 2026, from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved January 5, 2026, from [Link]

-

Patsnap. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Elimination reactions. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved January 5, 2026, from [Link]

-

Scribd. (n.d.). Organic Chemistry Elimination Guide. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 12). 27.3: Introduction to Elimination Reactions. Retrieved January 5, 2026, from [Link]

-

PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved January 5, 2026, from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.viu.ca [web.viu.ca]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

electrophilic aromatic substitution of ethylbenzene to yield 1-(bromomethyl)-4-ethylbenzene

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-ethylbenzene via Electrophilic Aromatic Substitution

This guide provides a comprehensive technical overview of the synthesis of this compound from ethylbenzene. The core of this transformation is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of synthetic organic chemistry. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and selective synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important synthetic intermediate.

Theoretical Framework: The Chemistry of a Directed Substitution

The successful synthesis of this compound hinges on understanding the principles of electrophilic aromatic substitution on a substituted benzene ring. The ethyl group already present on the aromatic core does not merely occupy space; it actively directs the position of the incoming electrophile—in this case, the bromomethyl group.

The Directing Influence of the Ethyl Group

The ethyl group is classified as an activating, ortho-, para-director . This means it increases the rate of the EAS reaction compared to unsubstituted benzene and directs the incoming electrophile to the positions ortho (1,2) and para (1,4) to itself.[1][2][3][4] This directive influence is the result of two key electronic effects:

-

Inductive Effect: Alkyl groups are electron-donating by induction, pushing electron density into the benzene ring and making it more nucleophilic and thus more reactive towards electrophiles.[3]

-

Hyperconjugation: The sigma bonds of the ethyl group's C-H bonds can overlap with the pi system of the aromatic ring, delocalizing electron density and further activating the ring.

This activation preferentially stabilizes the carbocation intermediates (sigma complexes) formed during ortho and para attack. As shown in the mechanism below, an additional stable resonance structure can be drawn for the ortho and para intermediates, where the positive charge is adjacent to the ethyl group, allowing for direct stabilization. The meta intermediate lacks this extra stabilization.

Regioselectivity: The Predominance of the para Product

While the ethyl group directs to both ortho and para positions, the synthesis of this compound is highly selective for the para product. This regioselectivity is primarily governed by steric hindrance .[1][5] The ethyl group, while not exceedingly large, provides enough steric bulk to impede the approach of the electrophile to the adjacent ortho positions. Consequently, the more accessible para position is the major site of substitution.[5]

Caption: Logical flow of directing effects in the EAS of ethylbenzene.

The Bromomethylation Reaction: Reagents and Transformation

The specific reaction to install a -CH₂Br group onto an aromatic ring is known as bromomethylation. This is a variation of the Friedel-Crafts alkylation reaction.[6] The direct bromomethylation of aromatic compounds can be achieved using a mixture of a formaldehyde source and hydrogen bromide.[7] This method is often preferred as it avoids the use of highly toxic bromomethyl alkyl ethers.[7]

The overall transformation is as follows:

Caption: Overall reaction scheme for the bromomethylation of ethylbenzene.

Reaction Mechanism: A Step-by-Step Analysis

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The process occurs in three primary stages:

-

Generation of the Electrophile: Paraformaldehyde, a polymer of formaldehyde, depolymerizes in the acidic medium. The resulting formaldehyde is protonated by the strong acid (HBr) and subsequently reacts with a bromide ion to generate the highly reactive bromomethyl cation (or a related polarized complex) which serves as the active electrophile.

-

Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the electrophilic carbon of the bromomethyl cation. This attack preferentially occurs at the para position due to the directing effects discussed earlier. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base, such as a bromide ion or water, abstracts a proton from the sp³-hybridized carbon of the ring that bears the new bromomethyl group. This restores the aromaticity of the ring and yields the final product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides an example of reagent quantities and expected outcomes for a laboratory-scale synthesis.

| Substance | Molecular Weight ( g/mol ) | Example Amount | Moles | Notes |

| Ethylbenzene | 106.17 | 10.6 g (12.2 mL) | 0.10 | Limiting Reagent |

| Paraformaldehyde | (30.03)n | 3.1 g | ~0.10 | Formaldehyde equivalent |

| HBr (33% in Acetic Acid) | 80.91 (HBr) | ~27 mL | ~0.11 | 1.1 equivalents |

| Product: | ||||

| This compound | 199.09 | Theoretical: 19.9 g | 0.10 | Physical Form: Liquid |

| Expected Yield | - | - | - | 80-95% |

Side Reactions and Purity

While the reaction is highly selective for the para-isomer, minor side products can form. Controlling reaction conditions is key to maximizing the purity of the desired product.

-

ortho-Isomer: A small amount of 1-(bromomethyl)-2-ethylbenzene may be formed. This can typically be separated during purification.

-